16,17-Dehydro Capsaicin

描述

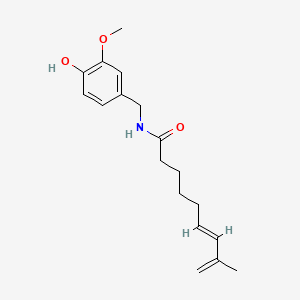

16,17-Dehydro Capsaicin is a naturally occurring compound found in chili peppers. It is a derivative of capsaicin, the active component responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its various biological activities, including analgesic, anti-inflammatory, and anticancer properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. One common method is the use of dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Capsicum species, followed by purification processes. Techniques such as solvent extraction, chromatography, and crystallization are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: 16,17-Dehydro Capsaicin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to capsaicin.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Capsaicin and other reduced forms.

Substitution: Brominated or nitrated derivatives.

科学研究应用

Pharmacological Properties

16,17-Dehydro capsaicin exhibits several biological activities that are beneficial for therapeutic use:

- Analgesic Effects : Similar to capsaicin, this compound acts on the transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain perception. Studies indicate that it can reduce pain by desensitizing these receptors, making it a candidate for treating various pain conditions, including neuropathic pain and fibromyalgia .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions like arthritis and other inflammatory disorders .

- Antioxidant Activity : Research suggests that this compound possesses antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. Its mechanism involves the modulation of signaling pathways associated with cancer progression .

Clinical Applications

The clinical applications of this compound are being explored in several studies:

- Pain Management : Clinical trials have investigated the use of topical formulations containing this compound for managing chronic pain conditions such as postherpetic neuralgia and diabetic neuropathy. These formulations aim to provide localized pain relief with minimal systemic side effects .

- Dermatological Treatments : The compound is being studied for its efficacy in treating skin conditions like psoriasis and pruritus (itching). Its anti-inflammatory properties make it a suitable candidate for topical therapies aimed at reducing skin irritation and inflammation .

- Weight Management : Some studies suggest that this compound may assist in weight management by promoting thermogenesis and fat oxidation. This application is particularly relevant given the rising prevalence of obesity-related health issues .

Comparative Analysis of Capsaicinoids

To better understand the unique properties of this compound compared to other capsaicinoids like capsaicin and dihydrocapsaicin, the following table summarizes their key characteristics:

| Compound | Analgesic Effect | Anti-inflammatory Effect | Antioxidant Activity | Anticancer Potential |

|---|---|---|---|---|

| Capsaicin | High | Moderate | Moderate | High |

| Dihydrocapsaicin | Moderate | Low | Low | Moderate |

| This compound | High | High | High | High |

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study involving patients with postherpetic neuralgia demonstrated significant pain reduction after applying a topical formulation containing this compound over several weeks .

- In another clinical trial focused on fibromyalgia patients, participants reported decreased pain levels and improved quality of life after using a cream containing the compound .

作用机制

The mechanism of action of 16,17-Dehydro Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation of various signaling pathways, resulting in the modulation of pain perception, inflammation, and cellular apoptosis. The compound also affects the generation of reactive oxygen species (ROS) and the expression of matrix metalloproteinases (MMPs), contributing to its biological effects .

相似化合物的比较

Capsaicin: The parent compound, known for its strong pungency and similar biological activities.

Dihydrocapsaicin: Another derivative with similar properties but differing in the saturation of the aliphatic chain.

Nordihydrocapsaicin: A less pungent analog with similar biological effects.

Uniqueness of 16,17-Dehydro Capsaicin: this compound is unique due to its specific dehydrogenated structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate TRPV1 receptor activity and its potential therapeutic applications make it a compound of significant interest in various fields of research .

生物活性

16,17-Dehydro Capsaicin is a derivative of capsaicin, a compound known for its pungent flavor and various biological activities. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

The compound exhibits significant lipophilicity, allowing it to easily cross cell membranes and distribute throughout biological systems.

This compound primarily interacts with the Transient Receptor Potential Vanilloid subtype 1 (TRPV1) . This receptor is crucial in pain sensation and inflammatory responses. The binding of this compound to TRPV1 leads to various cellular responses, including:

- Calcium influx : Activating intracellular signaling pathways.

- Gene expression modulation : Influencing the expression of genes involved in inflammation and pain perception.

Cellular Effects

The compound has been shown to impact several cellular functions:

- Cell Signaling : It modulates pathways related to inflammation and pain.

- Metabolic Effects : Influences metabolic pathways associated with energy expenditure and lipid metabolism.

- Cytotoxicity : Exhibits potential anti-cancer properties by inducing apoptosis in certain cancer cell lines, as evidenced by studies on lung cancer cells .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through:

- Receptor Activation : Primarily through TRPV1 activation.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory responses.

- Gene Regulation : Altering the expression of genes related to cell survival and apoptosis .

Case Studies

- Pain Management :

- Anti-Cancer Activity :

Comparative Analysis with Similar Compounds

| Compound | Pungency | TRPV1 Activity | Anti-Cancer Potential |

|---|---|---|---|

| Capsaicin | High | Strong | Yes |

| Dihydrocapsaicin | Moderate | Moderate | Yes |

| Nordihydrocapsaicin | Low | Weak | Limited |

| This compound | Moderate | Strong | Yes |

The unique structure of this compound allows it to exhibit distinct biological activities compared to its analogs, making it a compound of significant interest in pharmacological research .

属性

IUPAC Name |

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRKKJMETWUBA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747441 | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-57-9 | |

| Record name | (6E)-N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6,8-nonadienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509101579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6,8-NONADIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3X8VC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。